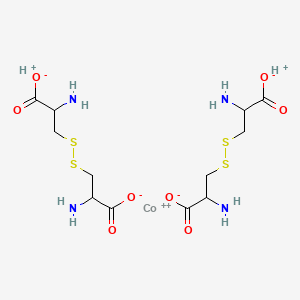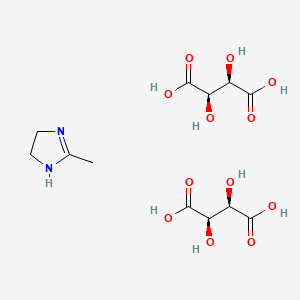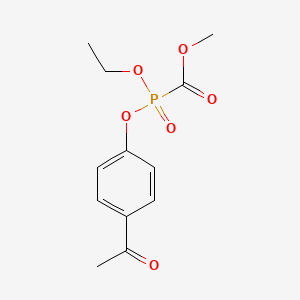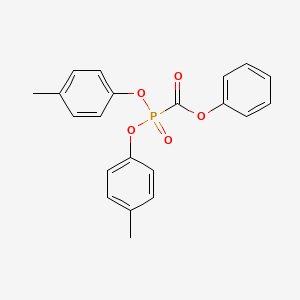
Bis(L-cystinato)cobaltate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(L-cystinato)cobaltate(2-) is a coordination compound consisting of a cobalt ion complexed with two L-cystine ligands This compound is part of a broader class of coordination complexes, which are known for their diverse structures and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(L-cystinato)cobaltate(2-) typically involves the reaction of cobalt salts with L-cystine under controlled conditions. One common method includes dissolving cobalt(II) chloride in water and then adding L-cystine. The mixture is stirred and heated to promote the formation of the complex. The reaction can be represented as follows:
CoCl2+2L-cystine→Bis(L-cystinato)cobaltate(2-)+2HCl
Industrial Production Methods
While specific industrial production methods for Bis(L-cystinato)cobaltate(2-) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pH, and concentration to maximize yield and purity. Techniques like crystallization and filtration would be employed to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(L-cystinato)cobaltate(2-) can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt center can participate in redox reactions, changing its oxidation state.
Substitution Reactions: Ligands in the coordination sphere can be replaced by other ligands.
Complexation Reactions: The compound can form additional complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can oxidize the cobalt center.
Reducing Agents: Sodium borohydride or hydrazine can reduce the cobalt center.
Substitution Reagents: Ammonia or ethylenediamine can replace L-cystine ligands under appropriate conditions.
Major Products
Oxidation: Oxidized cobalt complexes.
Reduction: Reduced cobalt complexes.
Substitution: New coordination complexes with different ligands.
Applications De Recherche Scientifique
Bis(L-cystinato)cobaltate(2-) has several applications in scientific research:
Chemistry: Used as a model compound to study coordination chemistry and ligand exchange reactions.
Biology: Investigated for its potential role in biological systems, particularly in metal ion transport and storage.
Medicine: Explored for its potential therapeutic properties, including as an antioxidant or in metal-based drug design.
Mécanisme D'action
The mechanism of action of Bis(L-cystinato)cobaltate(2-) involves its ability to interact with biological molecules and metal ions. The cobalt center can undergo redox reactions, which may influence cellular processes. The L-cystine ligands can interact with proteins and enzymes, potentially affecting their function. The compound’s ability to form complexes with other metal ions can also play a role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(ethylenediamine)cobaltate(2-)
- Bis(oxalato)cobaltate(2-)
- Bis(acetylacetonato)cobaltate(2-)
Uniqueness
Bis(L-cystinato)cobaltate(2-) is unique due to the presence of L-cystine ligands, which are biologically relevant amino acids
Propriétés
Numéro CAS |
81876-66-6 |
|---|---|
Formule moléculaire |
C12H22CoN4O8S4 |
Poids moléculaire |
537.5 g/mol |
Nom IUPAC |
2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate;cobalt(2+);hydron |
InChI |
InChI=1S/2C6H12N2O4S2.Co/c2*7-3(5(9)10)1-13-14-2-4(8)6(11)12;/h2*3-4H,1-2,7-8H2,(H,9,10)(H,11,12);/q;;+2/p-2 |
Clé InChI |
HDGMDUZEOWVQDN-UHFFFAOYSA-L |
SMILES canonique |
[H+].[H+].C(C(C(=O)[O-])N)SSCC(C(=O)[O-])N.C(C(C(=O)[O-])N)SSCC(C(=O)[O-])N.[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate](/img/structure/B12683196.png)










